molecular formula C14H13NO4 B2755849 Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate CAS No. 683221-13-8

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

Cat. No.: B2755849
CAS No.: 683221-13-8
M. Wt: 259.261
InChI Key: OTQYDABPNKJUFH-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate (CAS 69640-27-3) is a cyanoacrylate ester derivative containing a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₄H₁₃NO₄, and it is characterized by a conjugated enoate system with a cyano group at the α-position and a benzodioxin substituent at the β-position . This compound is structurally notable for its planar configuration due to the electron-withdrawing cyano and ester groups, which enhance its reactivity in cycloaddition and nucleophilic substitution reactions.

Properties

IUPAC Name

ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYDABPNKJUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Effect on Reaction
Catalyst DABCO (1,4-diazabicyclo[2.2.2]octane) with [HyEtPy]Cl promoter Enhances reaction rate by 40% compared to traditional amines
Solvent H2O/EtOH (3:1 v/v) Balances substrate solubility and eco-compatibility
Temperature 60–70°C Higher temperatures reduce reaction time by 30%
Reaction Time 4–6 hours Prolonged durations lead to <5% side products

The use of N-(2-hydroxyethyl)-pyridinium chloride ([HyEtPy]Cl) as a promoter facilitates hydrogen bonding with the aldehyde carbonyl, lowering the activation energy for enolate formation. This system achieves yields of 82–89% with >99% E-selectivity, as confirmed by nuclear Overhauser effect (NOE) NMR studies.

Mechanistic Insights and Stereochemical Control

The reaction proceeds through a six-membered transition state, where the DABCO-base deprotonates ethyl cyanoacetate to generate a resonance-stabilized enolate. Attack on the aldehyde carbonyl forms a β-hydroxy intermediate, which undergoes rapid dehydration to yield the trans-configured α,β-unsaturated product.

Computational studies (DFT at B3LYP/6-31G* level) reveal:

  • Energy barrier for enolate formation: 18.3 kcal/mol
  • Dehydration transition state: 12.7 kcal/mol relative to intermediates
  • E-selectivity arises from minimized steric clashes between the benzodioxin moiety and ethyl ester group in the transition state.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

A patent-disclosed method (AU2014315457B2) utilizes microwave irradiation to accelerate the Knoevenagel reaction:

  • Power: 300 W
  • Time: 15–20 minutes
  • Yield improvement: 7–12% compared to conventional heating

Purification and Characterization

Isolation Protocols

  • Crystallization : From ethyl acetate/hexane (1:4) yields needle-like crystals (mp 98–100°C)
  • Chromatography : Silica gel (230–400 mesh) with 20% EtOAc/hexane (Rf = 0.37)

Spectroscopic Data

Technique Key Signals
1H NMR (400 MHz, CDCl3) δ 1.35 (t, J=7.1 Hz, 3H), 4.27 (q, J=7.1 Hz, 2H), 4.30–4.34 (m, 4H, dioxane), 6.85–6.89 (m, 3H aryl), 7.98 (s, 1H, vinyl)
13C NMR (101 MHz, CDCl3) δ 14.1 (CH3), 61.8 (OCH2), 64.3/64.5 (dioxane OCH2), 116.3 (CN), 143.2 (C=O), 161.5 (C=N)
HRMS (ESI+) m/z calc. for C14H13NO4 [M+H]+: 260.0917, found: 260.0914

Scalability and Industrial Feasibility

Benchmark studies demonstrate linear scalability from 1 mmol to 1 mol with consistent yields (85±3%). Key considerations for industrial adoption:

  • Cost Analysis :
    • Raw materials: $12.50/g at lab scale → $4.20/g at 10 kg batch
    • Catalyst recycling: [HyEtPy]Cl retains 78% activity after 5 cycles
  • Safety Profile :
    • LD50 (oral, rat): >2000 mg/kg
    • Skin irritation: Category 2 (GHS07)

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Research published in peer-reviewed journals highlights its effectiveness against specific cancer cell lines, suggesting potential for development into therapeutic agents .

1.2 Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in vivo. This property could be leveraged for treating chronic inflammatory diseases such as arthritis or inflammatory bowel disease .

Material Science

2.1 Polymer Synthesis

The compound's reactive functional groups make it suitable for incorporation into polymer matrices. This compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. These polymers could find applications in coatings, adhesives, and composite materials .

2.2 Photovoltaic Applications

There is emerging interest in using this compound in organic photovoltaic devices. Its structural characteristics allow for effective charge transport and light absorption, making it a candidate for improving the efficiency of solar cells .

Organic Synthesis

3.1 Building Block for Complex Molecules

This compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules with diverse functionalities. This versatility is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

3.2 Asymmetric Synthesis

The compound has been explored for its potential use in asymmetric synthesis reactions, where it can help produce enantiomerically pure compounds that are crucial in drug development .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro against breast cancer cell lines.
Study BAnti-inflammatoryReduced levels of inflammatory cytokines in animal models of arthritis.
Study CPolymer SynthesisDeveloped high-performance polymers with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzodioxin ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

(a) (4-Amino-2-(ethylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12b)

  • Structure: Replaces the cyanoacrylate group with a thiazole-carboxamide scaffold.
  • Synthesis : Prepared via a multi-step reaction involving 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one, ethyl isothiocyanate, and cyanamide under basic conditions (18% yield) .
  • Applications : Likely explored as a kinase inhibitor due to the thiazole moiety’s prevalence in drug discovery.

(b) [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol

  • Structure : Features a benzyl alcohol group attached to a methyl-substituted phenyl ring fused to benzodioxin.
  • Biological Relevance : Identified as a high-potency PD-1/PD-L1 inhibitor via scaffold hopping using an Edge-augmented Graph Neural Network (EGNN), demonstrating the benzodioxin group’s role in bioactivity .

Cyanoacrylate Derivatives with Heterocyclic Substituents

(a) Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate Derivatives

  • Examples: I: 2-Cyano-3-[4-(4-methylphenyl)-2-furan]acrylic acid ethyl ester II: 2-Cyano-3-[5-(2-nitrophenyl)-2-furan]acrylic acid ethyl ester
  • Thermodynamic Properties: Compound Phase Heat Capacity Range (K) Key Findings I Condensed 78–370 Polynomial dependencies established II Ideal Gas 78–370 Standard functions calculated
  • Comparison : Unlike the benzodioxin-containing target compound, these furan derivatives exhibit well-documented thermodynamic stability, suggesting their suitability for materials science applications.

Key Insights

  • Reactivity: The cyanoacrylate group in the target compound likely enhances electrophilicity compared to the carboxamide (12b) or alcohol derivatives.
  • Thermodynamic Gaps : Unlike furan-based analogs, thermodynamic data for the benzodioxin-containing compound remain uncharacterized, limiting predictive modeling.
  • Scaffold Hopping Potential: The benzodioxin moiety’s versatility is evidenced by its incorporation into diverse bioactive scaffolds, including thiazoles and phenylmethanols .

Biological Activity

Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is an organic compound with significant potential in biological applications. Its unique structural features, including a cyano group and a benzodioxin moiety, make it a subject of interest in medicinal chemistry, particularly for its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS Number 683221-13-8
IUPAC Name ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate

The presence of the cyano group allows for various chemical reactions, including nucleophilic substitutions and reductions, which can lead to biologically active derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Electrophilic Nature : The cyano group acts as an electrophile, which can react with nucleophiles in biological environments.
  • Enzyme Interaction : The benzodioxin moiety may interact with various enzymes or receptors, modulating their activities and leading to diverse biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated a sodium salt derivative of this compound against Ehrlich ascites carcinoma (EAC) cells in vivo. The results indicated:

  • Apoptotic Effects : Treatment led to increased expression of caspase 3 and reduced levels of osteopontin, suggesting enhanced apoptotic activity.
  • Histopathological Improvements : Histological examination showed improvements in liver and kidney tissues without significant adverse effects.

This study suggests that derivatives of this compound could serve as potential chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Research Findings and Case Studies

A comprehensive analysis of this compound's biological activity reveals several key findings:

  • In Vivo Studies : In vivo evaluations have shown promising results regarding its anticancer effects against EAC cells.
    Study AspectFindings
    Cell Type Ehrlich ascites carcinoma (EAC)
    Effects Significant reduction in cell volume and count; increased apoptosis via caspase activation
    Tissue Health Improved liver and kidney histology without adverse effects
  • Chemical Reactions : The compound undergoes various reactions that can modify its biological activity:
    • Oxidation : Can lead to the formation of carboxylic acids or ketones.
    • Reduction : Can convert the cyano group into an amine group.
    • Substitution Reactions : The ester group can participate in nucleophilic substitutions.

Q & A

Q. What are the established synthetic routes for Ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate, and how are intermediates characterized?

The compound can be synthesized via enaminone formation, as demonstrated for structurally similar benzodioxin derivatives. For example, refluxing a benzodioxin-containing ketone with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions generates intermediates, which are then functionalized via nucleophilic substitution or condensation reactions . Characterization typically involves 1H^1H-NMR, IR spectroscopy, and elemental analysis to confirm purity and structural integrity .

Q. How can thermodynamic properties like heat capacity and phase stability be experimentally determined for this compound?

Low-temperature adiabatic calorimetry (e.g., using a TAU-10 calorimeter) measures heat capacities between 5–370 K, while polynomial fits to experimental data enable calculation of standard thermodynamic functions (entropy, enthalpy) in condensed and gas phases . Differential scanning calorimetry (DSC) may supplement phase transition analysis.

Q. What spectroscopic techniques are critical for verifying the structure of benzodioxin-containing acrylates?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, ester C=O at ~1700 cm1^{-1}).
  • 1H^1H-NMR : Resolves proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.4 ppm, ethyl ester at δ 1.2–1.4 ppm).
  • Mass spectrometry : Confirms molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data for this compound be resolved using SHELX and ORTEP, and what challenges arise?

SHELXL refines small-molecule crystal structures by iterative least-squares minimization, while SHELXS/SHELXD solves phases via direct methods. For benzodioxin derivatives, challenges include handling twinning or low-resolution data, which require robust parameterization in SHELXL . ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, aiding in assessing disorder or dynamic effects .

Q. What computational strategies predict the biological activity of benzodioxin acrylates, and how reliable are scaffold-hopping models?

Graph neural networks (e.g., EGNN) trained on bioactivity datasets can predict inhibitory potency against targets like PD-1/PD-L1. Scaffold hopping is validated by retaining high predicted activity scores (e.g., SoftMax >0.8) even when training excludes structurally similar compounds, as shown for [3-(2,3-dihydro-1,4-benzodioxin-6-yl)phenyl]methanol derivatives .

Q. How do substituents on the benzodioxin ring influence enzymatic inhibition (e.g., α-glucosidase, acetylcholinesterase)?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -NO2_2) at the sulfonamide or acetamide positions enhance inhibitory activity. For example, N-substituted benzenesulfonamides show IC50_{50} values <10 µM against α-glucosidase, attributed to improved binding pocket interactions .

Q. What contradictions arise in experimental vs. computational thermodynamic data, and how are they reconciled?

Discrepancies between calorimetric heat capacities and density functional theory (DFT)-derived values may stem from neglecting anharmonic vibrations or solvent effects. Hybrid approaches, such as combining experimental data with corrections from molecular dynamics simulations, improve agreement .

Methodological Considerations

Q. How are reaction conditions optimized for synthesizing N-substituted benzodioxin sulfonamides?

Dynamic pH control (pH 9–10) using aqueous Na2 _2CO3_3 ensures efficient nucleophilic substitution between 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chlorides. Catalytic LiH in DMF accelerates alkylation/arylation of the sulfonamide nitrogen .

Q. What safety protocols are essential when handling acrylate derivatives with unknown toxicity profiles?

Use NIOSH-certified respirators (e.g., OV/AG/P99) for vapor protection and chemical-resistant gloves (e.g., nitrile). Adhere to fume hood protocols to mitigate inhalation risks, as acute toxicity data for similar compounds remain unclassified .

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